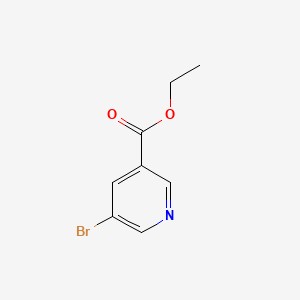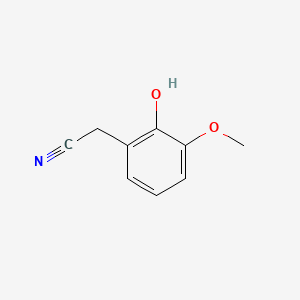
1-Benzoylpyrrolidin-2-one
Overview
Description
1-Benzoylpyrrolidin-2-one is a chemical compound with the molecular formula C11H11NO2 . It is used in scientific research and has been found to react with amines in the presence of DTBP and TBAI to afford transamidated products .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . For example, it can be synthesized through the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidin-2-one ring attached to a benzoyl group . The molecular weight of the compound is 189.21 g/mol .Chemical Reactions Analysis
This compound has been found to undergo transamidation reactions with amines under aqueous conditions . Both aliphatic and aromatic primary amines displayed good activity under metal-free conditions .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 346.0±15.0 °C at 760 mmHg . The compound has a molar refractivity of 51.8±0.3 cm³ .Scientific Research Applications
Synthesis and Catalysis :
- Rhodium(III)-Catalyzed Coupling : Rh(III)-catalyzed C-H activation and annulation of 1-benzoylpyrrolidine with propargyl alcohols for the efficient synthesis of (4-benzylidene)isochroman-1-one, offering highly enantioenriched products (Wang et al., 2013).
- Recyclization Reactions : Acylation of pyrrolidin-2-ylidenemalononitrile with benzoyl chloride leading to 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile, a starting material in synthesizing γ-aminopropylpyrazoles and pyrimidines (Shvidenko et al., 2010).
Biological Research :
- Microbiological Transformation : The transformation of 1-benzoylpiperidine and 1-benzoylpyrrolidine by fungi cultures resulted in hydroxy derivatives, offering insights into regio- and stereospecific microbial transformations (Parshikov et al., 1992).
- Effects on AMPA Receptor Kinetics : A benzoylpyrrolidine derivative (BDP-20) showed significant effects on the kinetic properties of AMPA-type glutamate receptors in rat hippocampal patches, indicating a potential role in neurological research (Arai et al., 1996).
Material Science :
- Inhibition of Steel Corrosion : The study of 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro derivatives revealed significant inhibition properties for mild steel corrosion in acidic solutions, linking their efficacy to the electronic structure and adsorption properties (Chafiq et al., 2020).
Pharmaceutical Research :
- Cholinesterase Inhibitors : Proline-based carbamates, including benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, have been studied for their potential as cholinesterase inhibitors, with some derivatives showing moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase (Pizova et al., 2017).
Chemical Structure and Analysis :
- X-ray Diffraction Studies : The structures of 1-benzoyl-3-(pyridin-2-yl)-thiocarbamide and its reaction products with oxidants were studied via X-ray diffraction, providing insights into molecular interactions and bonding (Rybakov et al., 2003).
Mechanism of Action
Target of Action
The primary target of 1-Benzoylpyrrolidin-2-one is amines . In the presence of amines, this compound undergoes a reaction to afford transamidated products .
Mode of Action
This compound interacts with amines in a process called transamidation . This reaction is facilitated by DTBP and TBAI and results in the formation of transamidated products . The reaction occurs under aqueous conditions and displays good functional group tolerance .
Biochemical Pathways
The biochemical pathway affected by this compound involves the transamidation of N-acyl lactam amides . The compound reacts with amines to yield transamidated products, indicating its role in the modification of amine-containing compounds .
Pharmacokinetics
The compound’s reactivity with amines suggests it may be metabolized in environments where amines are present .
Result of Action
The molecular effect of this compound’s action is the formation of transamidated products from the reaction with amines . This suggests that the compound may alter the structure and function of amine-containing molecules.
Action Environment
The action of this compound is influenced by the presence of amines and occurs under aqueous conditions . This suggests that the compound’s efficacy and stability may be affected by the concentration of amines and the presence of water in its environment.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been used in the transamidation of amines under aqueous conditions . This suggests that it may interact with enzymes and other biomolecules in the context of these reactions. The exact nature of these interactions and the specific enzymes or biomolecules involved are not currently known.
Molecular Mechanism
It is known to participate in transamidation reactions with amines , suggesting it may interact with biomolecules and potentially influence enzyme activity or gene expression. The specifics of these interactions and their effects at the molecular level are not currently known.
properties
IUPAC Name |
1-benzoylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-10-7-4-8-12(10)11(14)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXRTZYURDKMLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178708 | |
| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2399-66-8 | |
| Record name | 1-Benzoyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2399-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002399668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrrolidinone, 1-benzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide](/img/structure/B1583209.png)



